

# post-mortem analysis of failed lithium manganese dioxide batteries

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## Compound of Interest

Compound Name: *Lithium manganese dioxide*

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## An Objective Comparison of Post-Mortem Analysis Techniques for Failed **Lithium Manganese Dioxide** (Li/MnO<sub>2</sub>) Batteries

For researchers, scientists, and drug development professionals relying on battery-powered devices, understanding battery failure is critical to ensure device reliability and data integrity. This guide provides a comprehensive post-mortem analysis of failed **Lithium Manganese Dioxide** (Li/MnO<sub>2</sub>) batteries, offering a comparative perspective against other primary lithium battery chemistries. Detailed experimental protocols for key analytical techniques are provided to support laboratory investigations.

## Common Failure Modes in Li/MnO<sub>2</sub> Batteries

The failure of Li/MnO<sub>2</sub> primary batteries can be attributed to a combination of chemical, electrochemical, and mechanical degradation mechanisms. Understanding these root causes is the first step in a thorough post-mortem analysis.

**Internal Short Circuit:** This is a common failure mode that can be caused by manufacturing defects, such as metallic particle contamination, or by the growth of lithium dendrites. An internal short circuit leads to a rapid and uncontrolled discharge of the cell, generating significant heat and potentially leading to thermal runaway.

**Electrolyte Decomposition and Gas Evolution:** The organic electrolytes in Li/MnO<sub>2</sub> batteries, typically a mixture of solvents like propylene carbonate (PC) and dimethoxyethane (DME), can decompose over time, especially at elevated temperatures. This decomposition can be

exacerbated by the presence of water within the cell. A primary byproduct of this breakdown is the evolution of gases such as carbon dioxide (CO<sub>2</sub>) and hydrogen (H<sub>2</sub>), leading to cell swelling and internal pressure buildup.[1]

**Manganese Dissolution:** The manganese dioxide cathode can undergo slow dissolution into the electrolyte. This process, which involves the disproportionation of Mn<sup>3+</sup> ions, leads to a loss of active cathode material and a corresponding decrease in cell capacity.[2] The dissolved manganese ions can also migrate to and deposit on the anode, interfering with the lithium metal and contributing to increased self-discharge.

**External Factors:** Mechanical abuse (e.g., crushing, penetration), exposure to high temperatures, and external short-circuiting can all lead to catastrophic failure of the battery, often resulting in leakage, venting of flammable electrolyte, or fire.

## Comparative Analysis: Li/MnO<sub>2</sub> vs. Other Primary Lithium Batteries

Objectively comparing the failure characteristics of Li/MnO<sub>2</sub> batteries with other common primary lithium chemistries, such as Lithium Thionyl Chloride (Li/SOCl<sub>2</sub>), is crucial for selecting the appropriate power source for a given application.

Feature	Lithium Manganese Dioxide (Li/MnO <sub>2</sub> )	Lithium Thionyl Chloride (Li/SOCl <sub>2</sub> )
Nominal Voltage	3.0V	3.6V
Energy Density	Moderate to High	Very High
Operating Temperature	Good range, but performance can be reduced at extreme temperatures.[3]	Excellent performance over a wide temperature range, including very low and high temperatures.[3]
Common Failure Modes	Electrolyte decomposition with gas evolution (cell swelling), manganese dissolution, internal short circuits.	Passivation of the lithium anode (voltage delay), corrosion of the glass-to-metal seal leading to leaks, and potential for energetic venting upon high-rate discharge or short-circuiting.
Post-Mortem Signatures	Presence of CO <sub>2</sub> and H <sub>2</sub> gas, manganese deposits on the anode, evidence of electrolyte breakdown products.	Thick passivation layer on the lithium anode, evidence of electrolyte leakage around seals, corrosion products.
Safety Considerations	Generally considered safer and more stable chemistry.	The use of reactive thionyl chloride requires careful handling and disposal due to its potential for vigorous reactions if the cell is breached.[3]

## Quantitative Data from Post-Mortem Analysis

A thorough post-mortem analysis involves the quantification of various degradation parameters. The following table summarizes key quantitative data that should be collected. Due to the proprietary nature of commercial battery failure data, this table presents a template of parameters rather than a direct compilation from a single source.

Parameter	Method	Pristine Cell (Typical)	Failed Cell (Example)	Significance
Open Circuit Voltage (OCV)	Multimeter	3.3 V	< 2.0 V or 0 V	Indicates the state of charge and potential internal shorts.
Internal Impedance	Electrochemical Impedance Spectroscopy (EIS)	100-300 mΩ	> 1000 mΩ	An increase in impedance suggests electrolyte degradation, corrosion, or loss of electrode contact.
Capacity	Galvanostatic Discharge	Nominal Capacity (e.g., 225 mAh for CR123A)	Significantly reduced or zero capacity	Direct measure of the loss of electrochemical performance.
Gas Composition	Gas Chromatography -Mass Spectrometry (GC-MS)	Primarily solvent vapor	High concentrations of CO <sub>2</sub> , H <sub>2</sub> , CH <sub>4</sub>	Identifies the specific electrolyte decomposition pathways.[1]
Manganese Content on Anode	Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) / Energy Dispersive X-ray Spectroscopy (EDS)	< 0.01 wt%	> 0.5 wt%	Quantifies the extent of cathode dissolution and migration.

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Water Content	Karl Fischer Titration	< 50 ppm	> 200 ppm	High water content accelerates electrolyte decomposition and corrosion.
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## Experimental Protocols for Key Analytical Techniques

Detailed methodologies are essential for reproducible and reliable post-mortem analysis.

### Cell Disassembly and Sample Preparation

Objective: To safely open the failed battery and harvest its components for analysis.

Protocol:

- **Safety Precautions:** All disassembly must be conducted in an inert atmosphere (e.g., an argon-filled glovebox) to prevent reactions between the cell components and air/moisture. The cell should be fully discharged if possible.
- **External Inspection:** Visually inspect the cell casing for any signs of bulging, leakage, or mechanical damage. Document any abnormalities with photographs.
- **Cell Opening:** Use a pipe cutter or a similar cutting tool to carefully open the cell casing. Avoid generating excessive heat or sparks.
- **Component Separation:** Carefully unroll the electrode assembly. Separate the cathode (a black, coated aluminum foil), the anode (a metallic lithium foil on a copper collector), and the separator (a porous polymer membrane).
- **Sample Rinsing:** Gently rinse the separated electrodes with a volatile solvent like dimethyl carbonate (DMC) to remove residual electrolyte. This step should be performed with caution as it may alter the surface chemistry (e.g., the Solid Electrolyte Interphase - SEI).

- **Sample Storage:** Store the harvested components in airtight containers within the glovebox to prevent contamination before further analysis.

## Scanning Electron Microscopy (SEM) and Energy Dispersive X-ray Spectroscopy (EDS)

**Objective:** To analyze the morphology and elemental composition of the electrode surfaces.

**Protocol:**

- **Sample Mounting:** Mount a small piece of the harvested electrode onto an SEM stub using conductive carbon tape.
- **Transfer:** Use an air-sensitive sample transfer holder to move the sample from the glovebox to the SEM chamber without exposure to air.
- **SEM Imaging:** Acquire secondary electron (SE) and backscattered electron (BSE) images of the electrode surfaces at various magnifications. Look for signs of cracking, delamination, dendrite formation, and deposition of materials.
- **EDS Analysis:** Perform EDS analysis on areas of interest to determine the elemental composition of the surface. This is particularly useful for identifying manganese deposits on the anode or the presence of contaminants.

## X-Ray Diffraction (XRD)

**Objective:** To identify the crystalline phases present in the cathode material and any degradation products.

**Protocol:**

- **Sample Preparation:** Scrape a small amount of the cathode material from the aluminum foil. The powder should be loaded into a low-background sample holder. For air-sensitive samples, an airtight dome can be used.
- **Instrument Setup:** Use a diffractometer with a copper (Cu)  $K\alpha$  X-ray source. Set the scanning range and step size to cover the expected diffraction peaks of  $MnO_2$  and its potential

degradation products (e.g.,  $\text{LiMn}_2\text{O}_4$ ,  $\text{Mn}_2\text{O}_3$ ).

- **Data Analysis:** Compare the obtained diffraction pattern with reference patterns from crystallographic databases (e.g., the Crystallography Open Database) to identify the phases present. Changes in peak positions or the appearance of new peaks can indicate structural changes in the cathode material.

## Gas Chromatography-Mass Spectrometry (GC-MS)

**Objective:** To identify and quantify the gaseous byproducts of electrolyte decomposition.

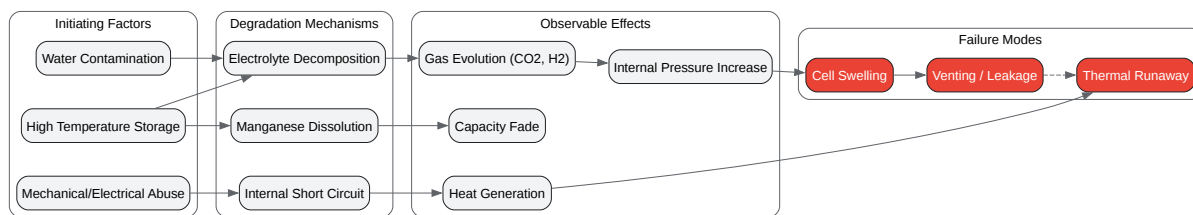
**Protocol:**

- **Gas Sampling:** In a controlled environment, puncture the battery casing with a hollow needle connected to a gas-tight syringe to collect a sample of the internal atmosphere.
- **Injection:** Inject the collected gas sample into the GC-MS instrument.
- **Separation and Detection:** The gas components are separated based on their boiling points and affinity for the GC column. The mass spectrometer then identifies the individual components based on their mass-to-charge ratio.
- **Data Analysis:** Compare the resulting mass spectra with a library of known compounds to identify the gases present (e.g.,  $\text{CO}_2$ ,  $\text{H}_2$ ,  $\text{CH}_4$ , and volatile electrolyte components).

## Visualizing Failure Pathways and Analysis

### Workflows

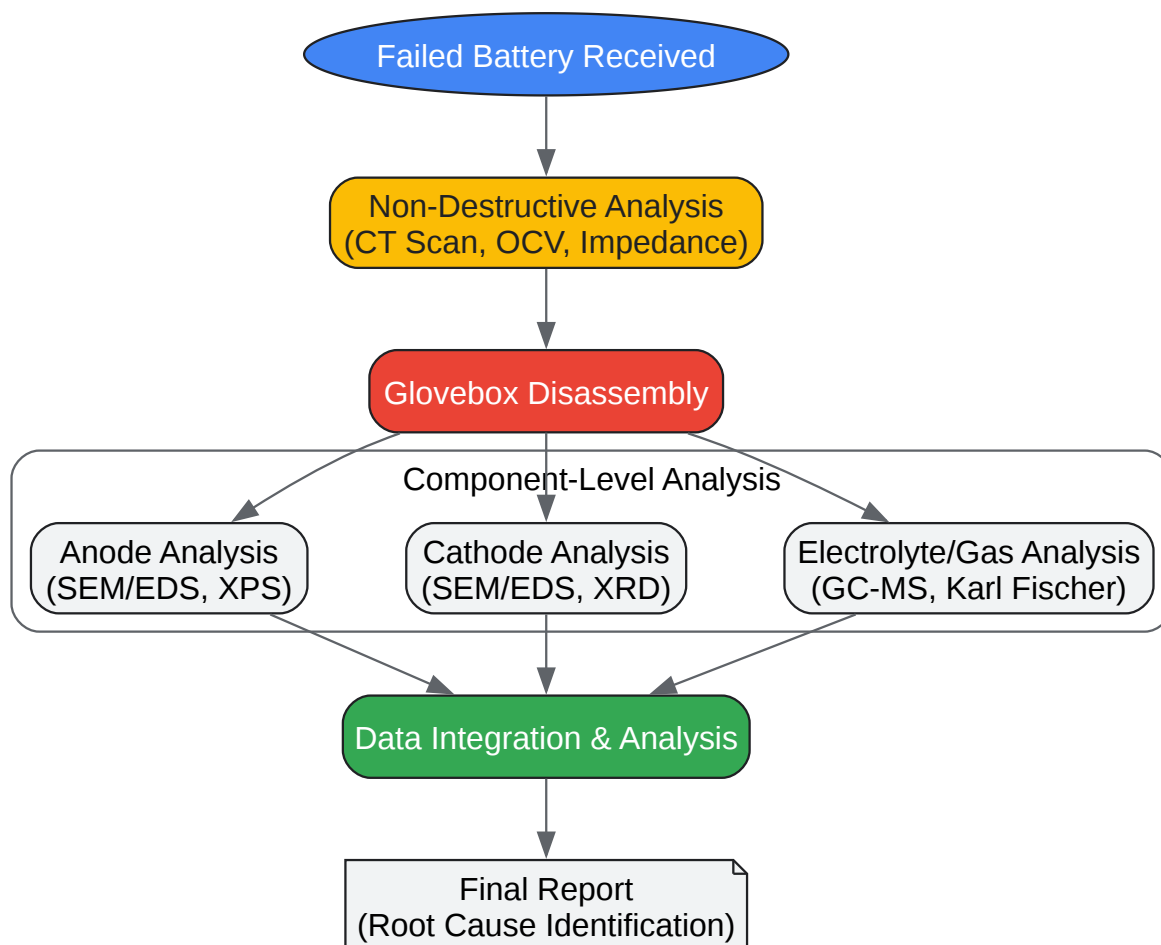
Diagrams created using Graphviz (DOT language) can effectively illustrate the complex relationships in battery failure analysis.



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Caption: Li/MnO<sub>2</sub> battery failure pathways.





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Caption: Post-mortem analysis workflow.

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